Succinic anhydride-13C4

Catalog No.
S844517
CAS No.
411220-47-8
M.F
C4H4O3
M. Wt
104.042
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Succinic anhydride-13C4

CAS Number

411220-47-8

Product Name

Succinic anhydride-13C4

IUPAC Name

(2,3,4,5-13C4)oxolane-2,5-dione

Molecular Formula

C4H4O3

Molecular Weight

104.042

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2/i1+1,2+1,3+1,4+1

InChI Key

RINCXYDBBGOEEQ-JCDJMFQYSA-N

SMILES

C1CC(=O)OC1=O

Synonyms

Dihydro-2,5-furandione-13C4; 2,5-Diketotetrahydrofuran-13C4; Butanedioic Anhydride-13C4; Dihydro-2,5-furandione-13C4; NSC 8518-13C4; Rikacid SA-13C4; Succinic Acid Anhydride-13C4; Succinyl Anhydride-13C4; Succinyl Oxide-13C4; Tetrahydro-2,5-dioxofura
  • Metabolic Tracing

    Succinic acid is a key intermediate in the citric acid cycle, a fundamental cellular process for energy production. By incorporating Succinic anhydride-13C4 into cell cultures or organisms, researchers can track the fate of the labeled carbon atoms through the metabolic pathway. This allows scientists to study how efficiently cells utilize nutrients and generate energy [].

  • Protein Turnover Analysis

    When Succinic anhydride-13C4 is provided to cells, it can be incorporated into newly synthesized proteins through metabolic processes. By isolating and analyzing the carbon isotope ratios in isolated proteins, researchers can gain insights into protein synthesis and degradation rates within cells [].

  • Mass Spectrometry Analysis

    The distinct mass of the carbon-13 isotope allows Succinic anhydride-13C4 to be easily distinguished from its unlabeled counterpart using mass spectrometry techniques. This facilitates the detection and quantification of succinic acid and its derivatives in complex biological samples [].

Succinic anhydride-13C4 is a carbon-13 labeled derivative of succinic anhydride, characterized by the presence of four carbon-13 isotopes in its molecular structure. The molecular formula for this compound is C4H4O3, and it has a molecular weight of approximately 104.04 g/mol. This compound is primarily utilized in research settings, especially in nuclear magnetic resonance spectroscopy, due to its isotopic labeling, which allows for detailed tracking of molecular interactions and transformations .

  • Hydrolysis: Reacts with water to yield succinic acid:
    C4H4O3+H2OC4H6O4\text{C}_4\text{H}_4\text{O}_3+\text{H}_2\text{O}\rightarrow \text{C}_4\text{H}_6\text{O}_4
  • Alcoholysis: Reacts with alcohols to form monoesters:
    C4H4O3+ROHRCO2CH2CH2CO2H\text{C}_4\text{H}_4\text{O}_3+\text{ROH}\rightarrow \text{RCO}_2\text{CH}_2\text{CH}_2\text{CO}_2\text{H}
  • Acylation: Used in Friedel-Crafts acylation reactions to introduce succinyl groups into aromatic compounds, often facilitated by Lewis acids such as aluminum chloride .

Succinic anhydride-13C4 can be synthesized through several methods:

  • Laboratory Synthesis: Typically produced by the dehydration of succinic acid-13C4 using reagents such as acetyl chloride or phosphoryl chloride. The dehydration process involves heating the mixture to facilitate water removal .
  • Industrial Production: In a more industrial context, succinic anhydride is often synthesized via the catalytic hydrogenation of maleic anhydride, utilizing catalysts like nickel or palladium .

Succinic anhydride-13C4 finds applications primarily in research and analytical chemistry:

  • Nuclear Magnetic Resonance Spectroscopy: Its isotopic labeling allows for precise tracking of molecular interactions.
  • Polymeric Materials: It serves as a precursor in the synthesis of various polymeric materials.
  • Proteomics and Synthetic Intermediates: Used in biochemical assays and as a standard for analytical methods .

Several compounds share structural similarities with succinic anhydride-13C4. Here’s a comparison highlighting its uniqueness:

CompoundDescriptionUniqueness
Succinic AnhydrideThe parent compound without isotopic labeling; widely used in organic synthesis.Lacks isotopic labeling; more reactive than its labeled counterpart.
Succinic Anhydride-1,4-13C2Contains two carbon-13 isotopes at specific positions; used similarly in NMR studies.Limited labeling compared to four carbon-13 isotopes in succinic anhydride-13C4.
Maleic AnhydrideA cyclic dicarboxylic anhydride that reacts differently and is used in different applications.More reactive towards alkenes; serves different industrial roles compared to succinic derivatives.

The specific labeling of succinic anhydride-13C4 allows for enhanced tracking capabilities in research applications, making it a valuable tool for scientists studying complex biochemical processes .

XLogP3

-0.5

Wikipedia

(~13~C_4_)Oxolane-2,5-dione

Dates

Modify: 2024-04-14

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